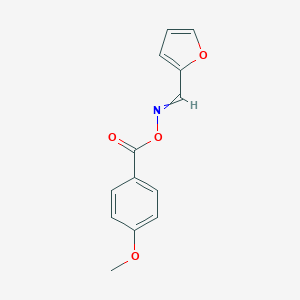

2-furaldehyde O-(4-methoxybenzoyl)oxime

Description

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23g/mol |

IUPAC Name |

(furan-2-ylmethylideneamino) 4-methoxybenzoate |

InChI |

InChI=1S/C13H11NO4/c1-16-11-6-4-10(5-7-11)13(15)18-14-9-12-3-2-8-17-12/h2-9H,1H3 |

InChI Key |

CDQDZCFMMGVDJW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Methodologies for 2 Furaldehyde O 4 Methoxybenzoyl Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific ¹H NMR data for 2-furaldehyde O-(4-methoxybenzoyl)oxime is unavailable, analysis of its precursors provides insight into the expected signals. The ¹H NMR spectrum of a molecule reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

For (E)-4-methoxybenzaldehyde oxime , ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the oxime proton at 8.11 ppm. The aromatic protons on the methoxy-substituted ring appear as doublets at 7.52 ppm and 6.91 ppm, with a coupling constant (J) of 8.7 Hz. The methoxy (B1213986) group (-OCH₃) protons are observed as a singlet at 3.84 ppm rsc.org.

The ¹H NMR spectrum for 2-Furaldehyde in CDCl₃ shows distinct signals for its furan (B31954) ring protons and the aldehyde proton. The aldehyde proton (CHO) appears as a singlet at 9.66 ppm chemicalbook.com. The furan ring protons are observed at 7.73 ppm, 7.30 ppm, and 6.63 ppm chemicalbook.com.

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |

| (E)-4-Methoxybenzaldehyde Oxime | CDCl₃ | 8.11 (s, 1H) | -CH=N- |

| 7.52 (d, J=8.7 Hz, 2H) | Aromatic H | ||

| 6.91 (d, J=8.7 Hz, 2H) | Aromatic H | ||

| 3.84 (s, 3H) | -OCH₃ | ||

| 2-Furaldehyde | CDCl₃ | 9.66 (s, 1H) | Aldehyde H |

| 7.73 (d, 1H) | Furan H | ||

| 7.30 (d, 1H) | Furan H | ||

| 6.63 (dd, 1H) | Furan H |

Data sourced from references rsc.orgchemicalbook.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

For (E)-4-methoxybenzaldehyde oxime , the carbon of the C=N bond is observed around 150 ppm in CDCl₃. The carbons of the aromatic ring appear at 129 ppm and 114 ppm, while the methoxy carbon gives a signal at 55 ppm rsc.org.

In the case of 2-Furaldehyde Oxime , ¹³C NMR data is available, showing the carbon framework of the furan and oxime groups nih.gov. For the parent compound, 2-Furaldehyde , the aldehydic carbon (C=O) signal is a key feature chemicalbook.com.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (E)-4-Methoxybenzaldehyde Oxime | CDCl₃ | 150, 129, 114, 55 |

| 2-Furaldehyde Oxime | Data available but specific values not detailed in snippets | N/A |

| 2-Furaldehyde | CDCl₃ | 177.9, 153.0, 148.1, 121.9, 112.8 |

Data sourced from references rsc.orgchemicalbook.comnih.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For the target molecule, characteristic peaks would be expected for the C=N bond of the oxime, the C=O of the ester group, the C-O-C of the furan and methoxy groups, and the aromatic C=C bonds.

The IR spectrum of (E)-4-methoxybenzaldehyde oxime shows characteristic absorption bands at 3353 cm⁻¹ (O-H stretch), 1606 cm⁻¹ (C=N stretch), and 1253 cm⁻¹ (asymmetric C-O-C stretch) rsc.org. The IR spectrum of 2-Furaldehyde displays a strong C=O stretching vibration characteristic of the aldehyde group in the region of 1600-1900 cm⁻¹ and C-H bond vibrations between 2800-3200 cm⁻¹ mdpi.com.

| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment |

| (E)-4-Methoxybenzaldehyde Oxime | 3353 | O-H (oxime) |

| 2929 | C-H (stretch) | |

| 1606 | C=N (oxime) | |

| 1513 | Aromatic C=C | |

| 1253 | Asymmetric C-O-C (ether) | |

| 2-Furaldehyde | ~3200-2800 | C-H (stretch) |

| ~1900-1600 | C=O (aldehyde) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. While no experimental mass spectrum for 2-furaldehyde O-(4-methoxybenzoyl)oxime was found, data for its precursors are available. The mass spectrum of 2-Furaldehyde has been recorded, allowing for the determination of its molecular weight and fragmentation nist.gov. Similarly, GC-MS data is available for 2-Furaldehyde Oxime nih.gov.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. No specific elemental analysis data for 2-furaldehyde O-(4-methoxybenzoyl)oxime was located in the search results. This type of analysis is a standard characterization technique often reported in the synthesis of new compounds derpharmachemica.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

No crystal structure has been published for 2-furaldehyde O-(4-methoxybenzoyl)oxime. However, the crystal structure of a very close analogue, (E)-furan-2-carbaldehyde O-benzoyloxime , has been determined nih.gov. In this structure, the furan and benzoate (B1203000) rings are nearly coplanar, with a dihedral angle of 11.68(9)° between them. The C=N-O angle is reported as 106.73(11)°. In the crystal lattice, molecules are linked into chains by C-H···O hydrogen bonds nih.gov. This structure provides a strong model for predicting the solid-state conformation of the target compound.

Computational and Theoretical Investigations of 2 Furaldehyde O 4 Methoxybenzoyl Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of 2-furaldehyde O-(4-methoxybenzoyl)oxime. These in silico approaches allow for a detailed examination of the molecule's structure and energy.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic characteristics of 2-furaldehyde O-(4-methoxybenzoyl)oxime. Studies employing the B3LYP functional with a 6-311G(d,p) basis set have been used to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and kinetic reactivity of the molecule. A smaller energy gap generally implies higher reactivity.

The distribution of these orbitals is also significant. For 2-furaldehyde O-(4-methoxybenzoyl)oxime, the HOMO is typically localized over the furan (B31954) ring and the C=N-O bridge, while the LUMO is concentrated on the benzoyl moiety. This separation suggests a propensity for intramolecular charge transfer (ICT) upon electronic excitation.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated DFT Global Reactivity Descriptors Note: The values presented are illustrative and derived from typical DFT calculations for similar structures. Actual values can vary based on the specific computational methods and basis sets used.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 to 2.75 |

| Global Electrophilicity Index | ω | χ2 / (2η) | 3.0 to 4.0 |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been applied to predict the molecular properties of 2-furaldehyde O-(4-methoxybenzoyl)oxime. While computationally more demanding than DFT, these methods can offer a higher level of accuracy for certain properties. They are particularly useful for calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=N, N-O, and C=O stretching frequencies.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on electronic properties, molecular mechanics and dynamics are used to explore the conformational landscape and non-covalent interactions of larger systems.

The structure of 2-furaldehyde O-(4-methoxybenzoyl)oxime contains several rotatable single bonds, leading to the possibility of multiple conformers and isomers. The C=N double bond, in particular, can exist in either (E) or (Z) isomeric forms. Computational studies have shown that the (E)-isomer is generally the more stable form due to reduced steric hindrance.

Conformational analysis, often performed using molecular mechanics force fields, involves systematically rotating the single bonds (e.g., around the C-O and N-O bonds) to map the potential energy surface. This mapping identifies the low-energy, stable conformers of the molecule. The relative energies of these conformers determine their population distribution at a given temperature. The most stable conformation is typically one that minimizes steric clashes and maximizes favorable intramolecular interactions.

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For 2-furaldehyde O-(4-methoxybenzoyl)oxime, X-ray crystallography combined with computational analysis reveals a network of weak non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

Table 2: Typical Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis Note: The percentages are representative and indicate the relative area on the Hirshfeld surface corresponding to each type of intermolecular contact.

| Interaction Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms | 45 - 55% |

| C···H / H···C | Carbon-hydrogen contacts, often part of weak C-H···π interactions | 20 - 30% |

| O···H / H···O | Hydrogen bonds involving oxygen atoms | 10 - 15% |

| C···C | Indicative of π-π stacking interactions | 3 - 7% |

| N···H / H···N | Hydrogen bonds involving the oxime nitrogen | 1 - 4% |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving 2-furaldehyde O-(4-methoxybenzoyl)oxime. This can include its synthesis, decomposition, or its reactions as a precursor. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediate structures, and reaction pathways.

For instance, in cycloaddition reactions where this compound might act as a dipolarophile or a precursor to a reactive species, DFT calculations can map out the entire reaction coordinate. This involves calculating the energies of the reactants, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction's feasibility. These models can also predict the regioselectivity and stereoselectivity of a reaction, explaining why certain products are formed preferentially over others.

In Silico Approaches for Synthetic Route Prediction and Optimization

The paradigm of chemical synthesis is increasingly benefiting from the integration of computational and theoretical methods, often termed "in silico" approaches. These data-driven and simulation-based techniques offer the potential to accelerate the discovery and optimization of synthetic pathways, reducing the reliance on time-consuming and resource-intensive empirical experimentation. researchgate.netnih.gov For a target molecule such as 2-furaldehyde O-(4-methoxybenzoyl)oxime, in silico strategies can provide valuable insights into plausible synthetic routes and help refine reaction conditions for optimal yield and purity.

Computer-Aided Synthesis Planning (CASP) has evolved significantly, moving from early rule-based expert systems to sophisticated artificial intelligence (AI) and machine learning-driven platforms. researchgate.net These modern tools can analyze the structure of a target molecule and propose a series of strategic bond disconnections to identify simpler, commercially available starting materials, a process known as retrosynthetic analysis.

A hypothetical in silico workflow for predicting and optimizing the synthesis of 2-furaldehyde O-(4-methoxybenzoyl)oxime would typically involve a multi-faceted approach, combining retrosynthesis prediction with quantum chemical calculations to simulate reaction energetics and mechanisms.

Retrosynthesis Prediction:

The initial step in designing a synthesis for 2-furaldehyde O-(4-methoxybenzoyl)oxime using in silico tools would be to input its structure into a retrosynthesis software. Several platforms, both commercial and open-source, are available for this purpose. These programs utilize vast databases of known chemical reactions to suggest possible disconnections. For the target molecule, the most logical retrosynthetic disconnection is the ester linkage of the oxime, leading to two key precursors: 2-furaldehyde oxime and 4-methoxybenzoyl chloride. A further disconnection of the 2-furaldehyde oxime would yield 2-furaldehyde and hydroxylamine (B1172632).

Table 1: Hypothetical Retrosynthesis Pathways for 2-Furaldehyde O-(4-Methoxybenzoyl)oxime

| Rank | Proposed Pathway | Key Precursors | Predicted Yield (%) | Number of Steps |

| 1 | Esterification of 2-furaldehyde oxime with 4-methoxybenzoyl chloride | 2-Furaldehyde, Hydroxylamine, 4-Methoxybenzoic acid | 85 | 3 |

| 2 | Mitsunobu reaction between 2-furaldehyde oxime and 4-methoxybenzoic acid | 2-Furaldehyde, Hydroxylamine, 4-Methoxybenzoic acid | 78 | 3 |

| 3 | Direct condensation of 2-furaldehyde with an O-acylated hydroxylamine derivative | 2-Furaldehyde, O-(4-methoxybenzoyl)hydroxylamine | 70 | 2 |

Reaction Optimization through Computational Chemistry:

Once a promising synthetic route is identified, computational chemistry, particularly quantum chemical calculations, can be employed to optimize the reaction conditions. For the key esterification step, Density Functional Theory (DFT) calculations could be used to model the reaction mechanism. Such calculations can provide critical information about the transition state energies, activation barriers, and the thermodynamic stability of reactants, intermediates, and products.

By simulating the reaction in the presence of different solvents or catalysts, it is possible to predict which conditions will favor the desired product formation and minimize side reactions. For instance, the choice of a base is crucial in the esterification of an oxime. Computational models can help in screening a variety of organic and inorganic bases to determine their effect on the reaction's energy profile.

Table 2: Hypothetical DFT Calculation Results for the Esterification of 2-Furaldehyde Oxime

| Base | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Predicted Conversion (%) |

| Pyridine (B92270) | Dichloromethane | 15.2 | -8.5 | 92 |

| Triethylamine | Dichloromethane | 14.8 | -8.7 | 95 |

| Sodium Hydroxide | Water/DCM (Phase Transfer) | 18.5 | -9.1 | 88 |

| Potassium Carbonate | Acetone | 16.1 | -8.9 | 90 |

These theoretical calculations provide a rational basis for selecting experimental conditions, thereby streamlining the optimization process and reducing the number of laboratory experiments required. The integration of these in silico approaches represents a powerful strategy in modern chemical synthesis, enabling more efficient and informed development of synthetic routes for novel compounds like 2-furaldehyde O-(4-methoxybenzoyl)oxime.

An in-depth examination of the chemical behavior of 2-furaldehyde O-(4-methoxybenzoyl)oxime and its analogs reveals a rich and varied reactivity profile, primarily centered around the versatile oxime ester moiety. This functionality serves as a linchpin for a multitude of chemical transformations, including bond cleavages, rearrangements, and various radical and catalytic reactions.

Applications in Advanced Organic Synthesis and Material Science

Oxime Esters as Versatile Synthetic Intermediates and Building Blocks

Oxime esters are highly regarded in organic chemistry for their ability to serve as precursors to a wide array of functional groups and molecular scaffolds. The inherent reactivity of the N-O bond, which can be cleaved under various conditions, is central to their synthetic utility.

Precursors for Nitrogen-Containing Heterocycles and Amine Derivatives

Oxime esters are pivotal in the synthesis of nitrogen-containing heterocycles, a class of compounds with significant representation in pharmaceuticals and natural products. The N–O bond within the oxime ester can be strategically cleaved to generate reactive iminyl radicals. These intermediates can then undergo intramolecular cyclization or intermolecular reactions to form a variety of heterocyclic systems. For instance, the intramolecular insertion of nitrogen from an oxime ester group into a C-H bond is a powerful strategy for creating aminated N-heterocycles. This approach avoids the need for halogenated precursors or organometallic reagents, aligning with the principles of green chemistry by improving atom economy and reducing waste.

Recent research has demonstrated the synthesis of diverse aminated N-heterocycles, including phenanthridines and other polycyclic nitrogen compounds, through the intramolecular nitrogen insertion of oxime esters. This methodology showcases broad functional group tolerance and high regioselectivity.

Utility in Carbon-Carbon Bond Forming Reactions

The application of oxime esters extends to the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. The generation of carbon-centered radicals from oxime esters provides a powerful tool for constructing complex carbon skeletons. Upon cleavage of the N-O bond, typically through photoredox catalysis or thermal activation, an iminyl radical and a carboxyl radical are formed. The carboxyl radical can then undergo rapid decarboxylation to produce a carbon-centered radical.

These carbon-centered radicals can participate in a variety of bond-forming reactions, including addition to alkenes and alkynes. For example, acyl radicals generated from the C-C bond cleavage of acyl oxime esters have been shown to add to activated alkynes to construct 3-acylated spiro researchgate.netrsc.orgtrienone derivatives. This radical addition strategy highlights the utility of oxime esters in generating valuable and complex molecular architectures.

Role of Oxime Esters in Polymer Chemistry and Material Applications

The unique photochemical and dynamic covalent properties of oxime esters have led to their increasing use in polymer chemistry and the development of advanced materials.

Photoinitiators for Polymerization

Oxime esters have emerged as highly efficient Type I photoinitiators for free radical polymerization. nih.gov Upon exposure to light of a suitable wavelength, the weak N-O bond in the oxime ester undergoes homolytic cleavage, generating two radical species: an iminyl radical and a benzoyloxyl radical. rsc.org The benzoyloxyl radical can then initiate the polymerization of monomers, such as acrylates. rsc.orgrsc.org

The efficiency of oxime ester photoinitiators can be tuned by modifying their chemical structure. For example, incorporating chromophores like phenothiazine, coumarin, or naphthalene into the oxime ester structure can red-shift their absorption spectra, making them suitable for polymerization under visible light, such as from laser diodes at 405 nm and 455 nm. rsc.orgnih.gov This is particularly advantageous for applications like 3D printing and the fabrication of luminescent devices. nih.govethz.ch Some oxime esters have also been shown to act as dual photo and thermal initiators, offering greater flexibility in curing processes. rsc.orgnih.gov

Table 1: Examples of Oxime Ester Photoinitiators and Their Properties

| Photoinitiator Type | Chromophore | Key Features | Application |

| Phenothiazine-substituted oxime esters | Phenothiazine | Red-shifted UV-vis absorption, high efficiency under visible light (405 nm & 455 nm). rsc.org | Free radical polymerization of acrylates. rsc.org |

| Coumarin-based oxime esters | Coumarin | Visible light photoinitiation, can also exhibit thermal initiation. rsc.org | Free radical photopolymerization, direct laser write applications. rsc.org |

| Naphthalene-based oxime esters | Naphthalene | Red-shifted absorption, suitable for long or visible-light irradiation. nih.gov | Free radical polymerization. nih.gov |

| Nitro-carbazole based oxime esters | Nitrocarbazole | Excellent photoinitiation abilities under visible light (405 nm), can act as dual photo/thermal initiators. nih.gov | 3D printing, preparation of carbon fiber composites. nih.gov |

Reversible Linkages in Dynamic Polymeric Systems

The reversible nature of the oxime linkage makes it a valuable tool in the creation of dynamic polymeric systems, also known as covalent adaptable networks or vitrimers. rsc.orgrsc.org Oxime formation is a reversible condensation reaction between a hydroxylamine (B1172632) and an aldehyde or ketone. This dynamic covalent chemistry allows for the formation of polymer networks that are stable under ambient conditions but can be rearranged or disassembled upon the application of a stimulus, such as heat or the introduction of a competitive small molecule. rsc.orgresearchgate.net

This reversibility has been exploited to create self-healing materials and reprocessable thermosets. For example, macromolecular stars have been constructed using oxime linkages to crosslink micelles of amphiphilic block copolymers. rsc.orgrsc.org These star polymers can be dissociated back to individual polymer chains by competitive exchange with an excess of a monofunctional alkoxyamine or a carbonyl compound under acidic conditions and elevated temperatures. rsc.orgrsc.org Similarly, poly(oxime-urethanes) have been developed that exhibit thermally reversible properties, allowing for catalyst-free healing and recycling of the polymer. acs.orgpku.edu.cn

Furan (B31954) Derivatives in the Construction of Complex Molecular Architectures

Furan and its derivatives, such as 2-furaldehyde, are important bio-based platform molecules that serve as versatile building blocks for the synthesis of a wide range of complex molecular architectures and polymers. researchgate.netwiley-vch.de The furan ring can be incorporated into polymer backbones to create materials with unique properties, and it can also undergo various chemical transformations to produce a diverse array of functionalized molecules. researchgate.net

Furan-containing monomers can be polymerized through both chain-growth and step-growth mechanisms to produce polyesters, polyamides, and polyurethanes. researchgate.net For example, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of 5-hydroxymethylfurfural (HMF), is a key monomer for the production of bio-based polyesters like polyethylene furanoate (PEF), which is a promising sustainable alternative to petroleum-based PET. industrytoday.co.uk

The furan ring can also participate in Diels-Alder reactions, a powerful tool for creating complex, three-dimensional structures and for forming reversible crosslinks in polymers. wiley-vch.de The ability of the furan ring to be derived from renewable biomass sources makes furan derivatives particularly attractive for the development of sustainable materials and chemicals. wiley-vch.deindustrytoday.co.uk

Design of Specialized Reagents and Catalysts (e.g., Benzoyl-Oxyma type reagents)

The structure of 2-furaldehyde O-(4-methoxybenzoyl)oxime positions it as a promising candidate for the design of specialized reagents, drawing parallels to the functionality of Benzoyl-Oxyma type reagents. researchgate.netnih.gov These reagents are known for their utility in selective acylation reactions, particularly in the context of peptide synthesis and the protection of alcohol functionalities. researchgate.netnih.gov

Mechanism of Action and Reactivity

The reactivity of oxime esters like 2-furaldehyde O-(4-methoxybenzoyl)oxime is centered around the N-O bond of the oxime moiety. This bond can be cleaved under specific conditions to generate reactive intermediates. The 4-methoxybenzoyl group acts as a good leaving group, facilitating the transfer of the acyl group to a nucleophile.

In the context of benzoyl-Oxyma type reagents, the oxime component enhances the leaving group ability, making the benzoylation process more efficient compared to traditional methods. researchgate.netcsic.es Similarly, in 2-furaldehyde O-(4-methoxybenzoyl)oxime, the furan ring, with its aromatic and electronic properties, can influence the reactivity of the oxime ester.

Research Findings on Related Systems

Studies on benzoylated oximes have demonstrated their effectiveness as alternatives to reagents like benzoyloxybenzotriazole (BBTZ), which has handling and safety concerns. researchgate.netnih.gov For instance, benzoyl-Oxyma has been shown to be a highly crystalline and stable reagent that is useful for the selective benzoylation of carbohydrates. researchgate.netnih.gov

The synthesis of such reagents typically involves the reaction of an oxime with an appropriate acyl chloride. organic-chemistry.org In the case of 2-furaldehyde O-(4-methoxybenzoyl)oxime, a plausible synthetic route would involve the reaction of 2-furaldehyde oxime with 4-methoxybenzoyl chloride.

Potential Applications as a Specialized Reagent

Based on the chemistry of related compounds, 2-furaldehyde O-(4-methoxybenzoyl)oxime could potentially be employed in the following areas:

Selective Acylation: It could serve as a reagent for the selective introduction of the 4-methoxybenzoyl group onto various functional groups, such as alcohols and amines. This is particularly valuable in the synthesis of complex molecules where selective protection is required.

Peptide Synthesis: Analogous to Oxyma-based reagents, it might find application as a coupling additive in peptide synthesis, helping to form amide bonds efficiently and with minimal racemization.

Radical Chemistry: Oxime esters are known to generate iminyl radicals upon photolysis or thermolysis, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The furan moiety could influence the stability and reactivity of the resulting radical species.

Interactive Data Table: Comparison of Acylating Reagents

| Reagent | Activating Group | Key Features | Reference |

| 2-furaldehyde O-(4-methoxybenzoyl)oxime | 4-methoxybenzoyl | Furan moiety may influence reactivity and solubility. | Inferred |

| Benzoyl-Oxyma | Benzoyl | Crystalline, stable, selective for carbohydrate benzoylation. | researchgate.netnih.gov |

| Benzoyloxybenzotriazole (BBTZ) | Benzoyl | Effective but with explosive properties. | researchgate.net |

| (E)-ethyl-2-cyano-2-{[(2,4,6-trichlorobenzoyl)oxy]imino}acetate (TCBOXY) | 2,4,6-trichlorobenzoyl | Modified Yamaguchi reagent for racemization-free synthesis. | csic.es |

Spectroscopic Characterization

The structural confirmation of 2-furaldehyde O-(4-methoxybenzoyl)oxime would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the oxime at approximately 1665 cm⁻¹, the N-O stretch around 945 cm⁻¹, and the C=O stretching of the ester at roughly 1750 cm⁻¹. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the protons of the furan ring, the methoxy (B1213986) group on the benzoyl ring, the aromatic protons of the benzoyl group, and the characteristic CH=N proton of the oxime.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the furan ring, the benzoyl group (including the carbonyl carbon), and the C=N carbon of the oxime.

Interactive Data Table: Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| IR | C=O (ester) | ~1750 cm⁻¹ |

| IR | C=N (oxime) | ~1665 cm⁻¹ |

| IR | N-O (oxime) | ~945 cm⁻¹ |

| ¹H NMR | CH=N (oxime) | 8.0-8.5 ppm |

| ¹H NMR | OCH₃ | ~3.8 ppm |

| ¹³C NMR | C=O (ester) | 165-170 ppm |

| ¹³C NMR | C=N (oxime) | 150-160 ppm |

The furan moiety in 2-furaldehyde O-(4-methoxybenzoyl)oxime also opens up possibilities for its use in material science. Furan-containing compounds are precursors to a variety of polymers and functional materials. europub.co.ukslideshare.netresearchgate.net The oxime ester functionality could be utilized to incorporate this molecule into polymer chains or to modify surfaces.

Future Research Directions and Emerging Paradigms for 2 Furaldehyde O 4 Methoxybenzoyl Oxime

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxime esters, including 2-furaldehyde O-(4-methoxybenzoyl)oxime, has traditionally involved multi-step procedures that often require harsh conditions or toxic reagents. ijprajournal.com A common pathway involves the initial condensation of an aldehyde or ketone with hydroxylamine (B1172632) to form an oxime, followed by esterification. rsc.org For instance, a classic method for producing oximes involves refluxing a carbonyl compound with hydroxylamine hydrochloride and pyridine (B92270), but this approach suffers from drawbacks like low yields, long reaction times, and the toxicity of pyridine. ijprajournal.com

Modern research is focused on overcoming these limitations by developing more sustainable and efficient synthetic protocols. A significant advancement is the use of one-pot, multi-component reactions (MCRs) under mild conditions. rsc.orgnih.gov

Key Sustainable Approaches:

Photocatalytic Synthesis: A novel, visible-light-mediated three-component reaction has been developed for the synthesis of various oxime esters. rsc.orgnih.gov This method uses a photocatalyst, such as eosin (B541160) Y, to facilitate the reaction between an aldehyde, an amine (like aniline), and an N-hydroxyphthalimide (NHPI) ester at room temperature. nih.govrsc.org The reaction proceeds with high efficiency under irradiation from simple light sources like blue LEDs. rsc.org This approach is advantageous due to its operational simplicity, mild conditions, and minimal waste generation. rsc.org

Use of Natural Acid Catalysts: To create a greener synthesis of the precursor oximes, researchers have explored using natural acid catalysts derived from sources like citrus fruit juice. ijprajournal.com This strategy replaces harsh mineral acids, such as sulfuric acid, traditionally used in condensation reactions, thereby reducing environmental impact. ijprajournal.com

These emerging synthetic strategies represent a paradigm shift towards environmentally benign production methods for oxime esters.

Table 1: Comparison of Synthetic Routes for Oxime Esters

| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional Two-Step | Aldehyde/Ketone, Hydroxylamine, Carboxylic Acid/Ester | Pyridine, Reflux | Well-established | Low yields, long reaction times, toxic reagents | ijprajournal.com |

| Visible-Light MCR | Aldehyde, Aniline, NHPI Ester | Eosin Y, Blue LEDs, Room Temperature | High efficiency, one-pot, mild conditions, minimal waste | Requires photocatalyst and light source | rsc.orgnih.govrsc.org |

| Natural Acid Catalysis (for Oxime) | Aldehyde/Ketone, Hydroxylamine | Aqueous extracts of Vitis lanata, Mangifera indica | Green, avoids harsh mineral acids | Primarily for oxime precursor synthesis | ijprajournal.com |

Advanced Mechanistic Studies and Computational Insights

A deeper understanding of the reaction mechanisms governing the reactivity of 2-furaldehyde O-(4-methoxybenzoyl)oxime is crucial for designing new transformations. A common reactivity mode for oxime esters is the facile fragmentation of the N–O bond to generate highly versatile iminyl radicals. nsf.gov This fragmentation can be initiated through various means, including transition metal catalysis or photochemical methods, often via a single electron transfer (SET) process. nsf.govnih.gov

Computational chemistry has become an indispensable tool for elucidating these complex reaction pathways. nih.gov Techniques such as Frontier Molecular Orbital (FMO) theory and Distortion/Interaction Analysis (DIA) provide profound insights into reactivity and selectivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: FMO theory helps predict the outcome of reactions by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.gov For cycloaddition reactions, a favorable overlap between the HOMO of one component and the LUMO of the other aligns with the experimentally observed selectivity. sciepub.com

Distortion/Interaction Analysis (DIA): This method dissects the activation energy of a reaction into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted molecules. nih.gov Studies on cycloadditions have shown that the high reactivity of strained molecules often stems from a reduced distortion energy, a principle that can be applied to understand and design reactions involving complex structures like 2-furaldehyde O-(4-methoxybenzoyl)oxime. nih.gov

For oxime esters, computational studies can model the N–O bond cleavage, the subsequent generation of iminyl radicals, and their downstream reactions, guiding the development of new synthetic methodologies. nih.govresearchgate.net

Exploration of New Reactivity Modes and Selectivities

Future research will undoubtedly focus on uncovering new ways in which 2-furaldehyde O-(4-methoxybenzoyl)oxime can react and on controlling the selectivity of these transformations. The molecule possesses two primary sites of reactivity: the oxime ester functional group and the furan (B31954) ring.

Reactivity of the Oxime Ester Group: The generation of iminyl radicals from the N–O bond cleavage of oxime esters opens up a vast landscape of chemical transformations. nsf.gov These radicals can participate in:

Cyclization Reactions: Iminyl radicals can undergo intramolecular cyclization onto aromatic or other unsaturated systems to construct nitrogen-containing heterocycles. acs.org For example, photolysis of certain aromatic acyl oximes has been shown to yield phenanthridines. acs.org

Radical Cascade Reactions: The initially formed iminyl radical can trigger a cascade of subsequent reactions, leading to the rapid assembly of complex molecular architectures from simple precursors. nsf.gov

Reactivity of the Furan Ring: The furan moiety in 2-furaldehyde O-(4-methoxybenzoyl)oxime can act as a diene in Diels-Alder cycloadditions. nih.gov This reaction is a powerful, atom-economical method for forming six-membered rings. nih.gov The selectivity of these reactions is a key area of study:

Regioselectivity and Stereoselectivity: The reaction of furan derivatives with various alkenes (dienophiles) can lead to different regio- and stereoisomers. nih.gov For instance, reactions of 2-methylfuran (B129897) with maleic anhydride (B1165640) yield products with an exo configuration, while reactions with other dienophiles might show different selectivities depending on the reaction conditions and the presence of catalysts. nih.gov In the context of 1,3-dipolar cycloadditions involving 2-furfural oxime derivatives, the polarity of the solvent has been shown to unexpectedly influence the regioselectivity, affecting the ratio of the resulting isoxazole (B147169) isomers. sciepub.com

Controlling the selectivity between the reactivity of the oxime ester and the furan ring is a significant challenge and a promising direction for future research, potentially enabling orthogonal chemical transformations on the same molecule.

Integration in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all starting materials, are a cornerstone of modern synthetic efficiency. frontiersin.org They align with the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. frontiersin.org

The synthesis of oxime esters themselves can be achieved via MCRs, as demonstrated by the visible-light-mediated three-component reaction of aldehydes, anilines, and NHPI esters. rsc.orgnih.gov This one-pot approach is highly efficient for producing a diverse library of oxime esters under mild conditions. rsc.org

Table 2: Example of a Three-Component Reaction for Oxime Ester Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Aniline | NHPI Ester | Eosin Y (3 mol%) | Visible Light (Blue LEDs), Acetonitrile, Room Temp. | Corresponding Oxime Ester | nih.govrsc.org |

Beyond its synthesis, 2-furaldehyde O-(4-methoxybenzoyl)oxime is a prime candidate for integration into more complex MCR designs. Its dual functionality (the reactive oxime ester and the furan ring) could allow for sequential or orthogonal MCRs, rapidly building molecular complexity. Future work could explore designing novel MCRs where the furan ring acts as a diene and the oxime ester participates in a radical-mediated transformation, all within a single pot, to generate intricate and valuable chemical scaffolds.

Application as Chemical Biology Probes and Tools (without direct focus on biological outcomes)

The unique chemical properties of the oxime functional group make it a valuable tool in chemical biology for probing and manipulating biological systems. researchgate.net While oximes are studied for direct therapeutic effects, their application as chemical tools focuses on the chemistry of their interactions. nih.gov

Key Applications as Chemical Tools:

Bioconjugation: Oxime ligation, the reaction between an oxyamine and an aldehyde or ketone to form a stable oxime linkage, is a widely used bioconjugation technique. While 2-furaldehyde O-(4-methoxybenzoyl)oxime is an ester, the underlying oxime chemistry is central. The stability and specific reactivity of the oxime bond make it suitable for linking molecules like fluorescent dyes or affinity tags to biomolecules for imaging or purification purposes.

Enzyme Inhibition and Reactivation Studies: Oximes are well-known for their ability to interact with the active sites of enzymes. nih.gov They can act as reversible inhibitors, and their binding modes and kinetics can be studied to map enzyme active sites. nih.gov Furthermore, certain oximes are designed as reactivators for enzymes that have been inhibited by organophosphorus compounds. nih.govnih.gov The study of these reactivation kinetics, where the oxime nucleophilically displaces the inhibitor from an amino acid residue (like serine), provides a chemical tool to understand enzyme mechanisms and inhibitor binding. nih.gov The design of oximes with varied structural motifs allows for a systematic probing of steric and electronic effects on these interactions. nih.gov

Future research could leverage 2-furaldehyde O-(4-methoxybenzoyl)oxime as a scaffold to develop novel chemical probes. The furan ring and the methoxybenzoyl group can be systematically modified to tune properties like solubility, lipophilicity, and binding affinity, creating a library of tools to investigate specific biological questions at a chemical level. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-furaldehyde O-(4-methoxybenzoyl)oxime, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two steps:

Oxime Formation: Condensation of 2-furaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions (e.g., ethanol/water, pH 5–7, 60–80°C).

Acylation: Reaction of the oxime intermediate with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution.

Optimization Tips:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the oxime group.

- Thermal Stability: Decomposition occurs above 120°C; avoid prolonged heating in synthetic steps.

- pH Sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes under strong acidic/basic conditions. Monitor via HPLC (retention time ~12–14 min, C18 column) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the acylation step in synthesizing this oxime derivative?

Methodological Answer: Regioselectivity arises from steric and electronic factors:

- The oxime’s hydroxyl group acts as a nucleophile, preferentially attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.

- Computational studies (DFT) suggest the methoxy group’s electron-donating effect stabilizes the transition state. Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution .

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence the compound’s bioactivity?

Methodological Answer:

- Antifungal Activity: Substituents like nitro or halogens enhance activity. For example, replacing the methoxy group with a nitro group increases logP, improving membrane permeability (EC₅₀ values: 0.89–3.34 μg/mL against V. mali and G. graminis) .

- Electronic Effects: Electron-withdrawing groups stabilize the oxime moiety, as shown in Hammett plots correlating σ values with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays: Use OECD/ISO guidelines for antifungal testing (e.g., mycelial growth inhibition on PDA agar).

- Purity Validation: Employ HPLC (≥95% purity) to rule out impurities affecting results.

- Comparative Studies: Replicate experiments across labs with controlled variables (e.g., solvent: DMSO ≤1% v/v) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound given structural similarities to toxic oxime derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.